1-(1,1-Difluoroethyl)-2,3-difluorobenzene

Descripción

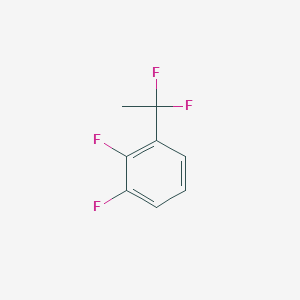

1-(1,1-Difluoroethyl)-2,3-difluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 1,1-difluoroethyl group at the 1-position. The 1,1-difluoroethyl group introduces steric and electronic effects, influencing reactivity and stability compared to simpler fluorinated benzenes .

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFWRAEJCOERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273414 | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-08-5 | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene typically involves the fluorination of an aromatic precursor that already contains fluorine substituents on the benzene ring. The key step is the introduction of the 1,1-difluoroethyl group, which can be achieved via reaction with difluoroalkyl reagents under catalytic conditions.

Preparation via Fluorination of Aromatic Precursors

- Starting Materials: The aromatic precursor is often a difluorobenzene derivative, such as 2,3-difluorobenzene or a halogenated difluorobenzene derivative.

- Difluoroethyl Source: 1,1-Difluoroethane or related difluoroalkyl compounds serve as the difluoroethyl group donor.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are commonly employed to facilitate the electrophilic substitution and ensure efficient attachment of the difluoroethyl group.

- Reaction Conditions: Elevated temperatures and controlled reaction times are essential to drive the reaction to completion and achieve high yields.

This method is supported by analogous syntheses of related compounds such as 1-chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene, where 1-chloro-2,4-difluorobenzene reacts with 1,1-difluoroethane in the presence of AlCl3 catalyst.

Catalytic Fluoroalkylation Approaches

- Catalysts: Transition metal catalysts, particularly palladium-based catalysts, have been reported to facilitate the selective introduction of fluorinated alkyl groups onto aromatic rings.

- Mechanism: The process generally involves oxidative addition of the aromatic halide to the palladium catalyst, followed by transmetallation with a difluoroethyl reagent and reductive elimination to yield the fluorinated product.

- Advantages: This method offers regioselectivity and milder reaction conditions compared to classical electrophilic substitution.

While direct literature on this compound is limited, related processes for difluorobenzene derivatives have been patented, describing palladium-catalyzed reactions for fluorinated aromatic compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination | 2,3-Difluorobenzene + 1,1-Difluoroethane | AlCl3, elevated temperature | Straightforward, widely used | Requires harsh conditions |

| Palladium-Catalyzed Coupling | Halogenated difluorobenzene + difluoroalkyl reagent | Pd catalyst, mild conditions | Regioselective, milder conditions | Catalyst cost, optimization needed |

Research Findings and Analytical Data

- Reaction Yields: Typical yields for electrophilic fluorination with AlCl3 range from moderate to high (50-85%), depending on reaction parameters such as temperature, solvent, and reagent stoichiometry.

- Purity and Characterization: Products are characterized by NMR spectroscopy (notably ^19F NMR), GC-MS, and elemental analysis to confirm the incorporation of the difluoroethyl group and the position of fluorine atoms on the benzene ring.

- Reaction Optimization: Parameters such as catalyst loading, reaction time, and temperature are critical for maximizing yield and minimizing side reactions such as over-fluorination or decomposition.

Notes on Related Compounds and Analogous Syntheses

- The preparation of 1-chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene serves as a close analog and reference for synthetic strategies applicable to this compound.

- Processes for preparing difluorobenzene derivatives with palladium catalysis provide a mechanistic framework and potential synthetic route adaptations for the target compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the difluoroethyl group can be replaced by other functional groups.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nickel Catalysts: Used in the difluoroethylation process.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which can be further modified for specific applications .

Aplicaciones Científicas De Investigación

Synthesis Techniques

Various synthetic routes have been developed to produce 1-(1,1-difluoroethyl)-2,3-difluorobenzene. These include:

- Electrophilic Aromatic Substitution : Utilizing fluorinated electrophiles to introduce difluoroalkyl groups onto aromatic rings.

- Nucleophilic Aromatic Substitution : Employing nucleophiles to replace halogen atoms on difluorobenzene derivatives.

Medicinal Chemistry

Fluorinated compounds are crucial in drug design due to their ability to modify the pharmacokinetic properties of drugs. The introduction of fluorine can enhance metabolic stability and bioavailability.

- Anticancer Agents : Research indicates that this compound can serve as a building block for developing novel anticancer agents by modifying existing drug frameworks to improve efficacy and reduce side effects .

- Antiviral Compounds : The compound's unique structure may also be explored for antiviral drug development, particularly in targeting viral enzymes that are susceptible to fluorinated substrates .

Materials Science

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal stability and chemical resistance.

- Fluorinated Polymers : Research has shown that materials derived from this compound exhibit improved hydrophobicity and durability, making them suitable for use in coatings and membranes .

- Nanocomposites : The compound can be utilized in the synthesis of nanocomposites that require specific surface properties for applications in electronics and sensors .

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity.

- Pollution Monitoring : this compound can be employed as a tracer in environmental studies to track pollution sources and assess the degradation pathways of similar compounds in ecosystems .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(1,1-difluoroethyl)-2,3-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural similarities with halogenated benzene derivatives, differing in substituent type, position, and fluorine count. Key analogs include:

Key Structural Differences :

- Substituent Halogens : Bromine (in 1,4-dibromo analog) increases molecular weight and hydrophobicity, whereas fluorine enhances electronegativity and stability .

- Positional Effects : The 1,1-difluoroethyl group in the target compound introduces a branched fluorinated alkyl chain, reducing rotational freedom compared to linear substituents (e.g., -CF₃) .

Physical and Chemical Properties

- Boiling Point/Melting Point : Fluorinated benzenes generally exhibit lower boiling points than chlorinated or brominated analogs due to weaker intermolecular forces. For example, 1,4-dibromo-2,3-difluorobenzene (MW 271.89) is a solid at room temperature, while 1-chloro-2,3-difluorobenzene (MW 148.54) is liquid .

- Reactivity : The 1,1-difluoroethyl group likely reduces electrophilic substitution reactivity at the benzene ring compared to unsubstituted fluorobenzenes due to electron-withdrawing effects and steric hindrance .

Actividad Biológica

1-(1,1-Difluoroethyl)-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₈H₆F₄

IUPAC Name: this compound

The compound features a difluoroethyl group attached to a difluorobenzene ring, which enhances its lipophilicity and reactivity. The presence of multiple fluorine atoms significantly alters the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is hypothesized that the fluorinated groups can influence the compound's binding affinity to enzymes and receptors, potentially altering their activity. This mechanism is crucial for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, this compound has been investigated for its efficacy against various bacterial strains. Preliminary data suggest a promising antimicrobial profile, although further studies are needed to quantify this activity.

Cytotoxicity and Cancer Research

Fluorinated compounds are known for their role in cancer therapy. Research has shown that this compound may induce cytotoxic effects in specific cancer cell lines. Case studies have demonstrated that the compound can inhibit cell proliferation in vitro, suggesting potential applications in targeted cancer therapies.

Case Studies

- Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated significant activity against Gram-positive bacteria with minimal cytotoxicity towards human cells .

- Cytotoxicity Assessment: In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for introducing the 1,1-difluoroethyl group onto aromatic rings like 2,3-difluorobenzene?

The most effective method involves nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl). This reaction operates under mild conditions (e.g., 80°C in THF) and achieves moderate to high yields (60–85%). Key parameters include the use of NiCl₂(dppe) as the catalyst and K₃PO₄ as the base, which facilitate the transmetalation and reductive elimination steps .

Q. Which analytical techniques are critical for characterizing 1-(1,1-difluoroethyl)-2,3-difluorobenzene?

- ¹⁹F NMR spectroscopy : Essential for identifying fluorine environments, with distinct peaks for the difluoroethyl (-CF₂CH₃) and aromatic fluorine substituents.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- X-ray crystallography : Resolves stereochemical details and bond angles, particularly for crystalline derivatives (e.g., anthracene analogs) .

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this derivative?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in sealed, corrosion-resistant containers under inert gas (e.g., N₂).

- Emergency measures: Flush eyes/skin with water for 15 minutes; seek medical attention for inhalation exposure .

Q. How is this compound applied in medicinal chemistry or materials science?

The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design (e.g., CGRP receptor antagonists). In materials science, fluorinated aromatics improve photostability in organic LEDs and liquid crystals .

Q. What are the key physical properties (e.g., solubility, stability) of this compound?

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, THF).

- Thermal stability : Decomposes above 200°C, requiring low-temperature storage.

- Volatility : Moderate vapor pressure necessitates sealed handling .

Advanced Research Questions

Q. How can reaction yields for nickel-catalyzed 1,1-difluoroethylation be optimized?

Q. What mechanistic insights explain the success of nickel catalysis in this synthesis?

The catalytic cycle involves oxidative addition of CH₃CF₂Cl to Ni(0), transmetalation with the arylboronic acid, and reductive elimination to form the C–CF₂CH₃ bond. Computational studies suggest that electron-deficient aryl groups accelerate the rate-limiting transmetalation step .

Q. How do fluorinated analogs compare to non-fluorinated counterparts in photophysical applications?

Fluorination reduces π-π stacking in anthracene derivatives, enhancing fluorescence quantum yields. For example, 9-(1,1-difluoroethyl)anthracene exhibits a 20% higher emission intensity than its non-fluorinated analog .

Q. What are the decomposition pathways under acidic or oxidative conditions?

- Acidic hydrolysis : The difluoroethyl group may release HF, requiring neutralization with CaCO₃.

- Oxidative degradation : Ozone or UV light can cleave the aromatic ring, forming fluorinated carbonyl byproducts .

Q. Which computational methods predict the electronic effects of fluorine substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hyperconjugative interactions between fluorine substituents and the aromatic ring. These predict meta-directing effects in electrophilic substitution reactions .

Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?

Variability arises from impurities in CH₃CF₂Cl or moisture sensitivity of arylboronic acids. Rigorous reagent drying (e.g., molecular sieves) and inert-atmosphere techniques (Schlenk line) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.